N-(4-ethoxyphenyl)-2-phenylbutanamide
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Overview
Description
N-(4-ethoxyphenyl)-2-phenylbutanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-phenylbutanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxyaniline with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Another approach involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between 4-ethoxyaniline and 2-phenylbutanoic acid. This reaction is usually performed in anhydrous conditions to prevent hydrolysis of the intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.
Reduction: Formation of N-(4-ethoxyphenyl)-2-phenylbutanamine.
Substitution: Formation of nitro or halogenated derivatives of the phenyl rings.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-phenylbutanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential analgesic or anti-inflammatory properties.
Material Science: It can be utilized in the development of novel polymers and materials with specific properties.
Biological Studies: It can serve as a model compound for studying the interactions of amides with biological targets.
Industrial Applications: It can be employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group and phenyl rings may facilitate binding to hydrophobic pockets within the target protein, while the amide group can form hydrogen bonds with amino acid residues. This interaction can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
N-(4-ethoxyphenyl)-2-phenylbutanamide can be compared with other similar compounds, such as:
Phenacetin (N-(4-ethoxyphenyl)acetamide): Both compounds contain an ethoxyphenyl group, but phenacetin has a simpler acetamide structure compared to the butanamide moiety in this compound.
Paracetamol (N-(4-hydroxyphenyl)acetamide): Similar to phenacetin, paracetamol has a hydroxy group instead of an ethoxy group, and an acetamide structure.
N-(4-methoxyphenyl)-2-phenylbutanamide: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-phenylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-17(14-8-6-5-7-9-14)18(20)19-15-10-12-16(13-11-15)21-4-2/h5-13,17H,3-4H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBFIQKABLRKHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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